1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea is a complex organic compound that features a unique combination of bifuran and phenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2,2’-bifuran and 2-phenoxyethylamine with an appropriate isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Friedel-Crafts Acylation: This method is used to introduce the bifuran moiety into the compound.
Palladium-Catalyzed Coupling: This technique is employed to couple the bifuran and phenoxyethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran oxides, while reduction may produce bifuran alcohols.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction processes.
Altering Gene Expression: It can affect the expression of genes related to its biological activities.
Comparison with Similar Compounds
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea can be compared with other similar compounds, such as:
2,2’-Bifuran Derivatives: These compounds share the bifuran moiety and exhibit similar chemical properties.
Phenoxyethyl Ureas: These compounds contain the phenoxyethyl group and have comparable biological activities.
Uniqueness: The unique combination of bifuran and phenoxyethyl groups in 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea distinguishes it from other compounds. This structural uniqueness contributes to its diverse range of applications and potential as a versatile research tool.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-10-12-22-14-5-2-1-3-6-14)20-13-15-8-9-17(24-15)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWHQAMNKECGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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